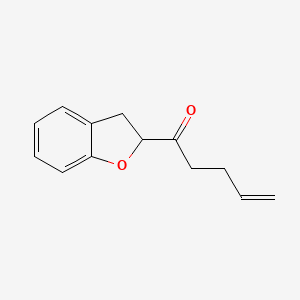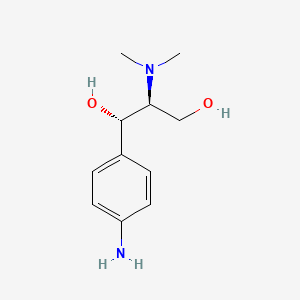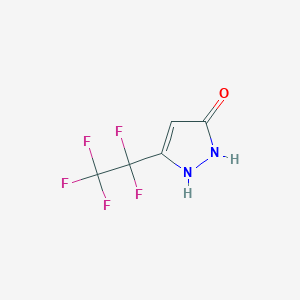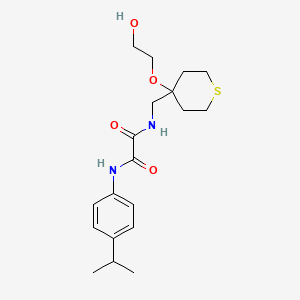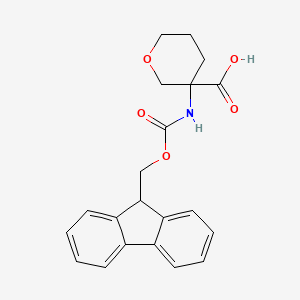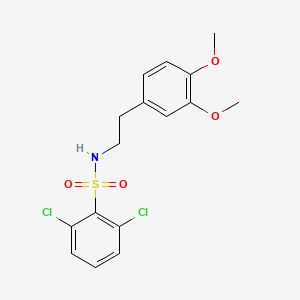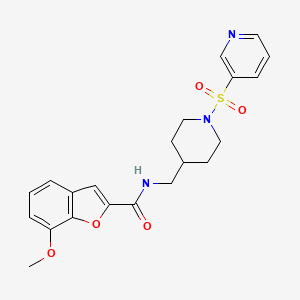
2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-” is a derivative of 2-Piperidinone . 2-Piperidinone, also known as 2-piperidone or δ-valerolactam, is an organic compound with the formula (CH2)4CONH . It is a colorless solid and is classified as a lactam .
Synthesis Analysis
The synthesis of 2-Piperidinone derivatives, such as “2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-”, has been a topic of interest in recent years . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular formula of “2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-” is C13H17NO2. The structure includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique
Alkaline Stability and Conductivity in Fuel Cells
Poly(arylene piperidinium)s, synthesized from compounds related to "2-Piperidinone, 1-(2-hydroxy-2-phenylethyl)-", have been studied for their application as anion exchange membranes (AEMs) in alkaline fuel cells. These compounds demonstrate excellent alkaline stability and high OH− conductivity, making them promising materials for fuel cell technology. The absence of alkali-sensitive bonds contributes to their stability and performance under alkaline conditions (Olsson, Pham, & Jannasch, 2018).
Synthetic Applications and Chemical Transformations
Derivatives of "2-Piperidinone, 1-(2-hydroxy-2-phenylethyl)-" have been utilized in the synthesis of stereodefined piperidines, leading to the development of novel compounds with potential applications in medicinal chemistry. These synthetic routes enable the creation of structurally diverse molecules, demonstrating the versatility of piperidinone derivatives in organic synthesis (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Research on σ Ligands
The study of sila-analogues of "2-Piperidinone, 1-(2-hydroxy-2-phenylethyl)-" derivatives has provided insights into their pharmacological properties, particularly as σ ligands. These compounds have been synthesized and evaluated for their affinities for various central nervous system receptors, contributing to our understanding of their potential therapeutic applications (Tacke et al., 2003).
Analgesic Effect Studies
Research into the analgesic effects of "2-Piperidinone, 1-(2-hydroxy-2-phenylethyl)-" derivatives has indicated their potential for pain management. The synthesis of these compounds and their intermediates has opened pathways for exploring new analgesics, highlighting the importance of the aromatic and piperidine rings for their biological activity (Ahmadi & Mahmoudi, 2005).
Development of Antitumor Agents
Certain "2-Piperidinone, 1-(2-hydroxy-2-phenylethyl)-" derivatives have been synthesized and evaluated for their antitumor activities. These compounds have shown significant potency in inhibiting the growth of cancer cell lines, suggesting their potential as antitumor agents. The ability to induce apoptotic progress in cancer cells is a key aspect of their biological properties (Lin et al., 2008).
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the development of more efficient and versatile synthesis methods for “2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-” and its derivatives .
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-3,6-7,12,15H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFEZRTDZPWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)


